molecular formula C7H13N3O B1286956 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine CAS No. 1016513-12-4

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1286956
CAS No.: 1016513-12-4
M. Wt: 155.2 g/mol
InChI Key: ZMJAXKZCBXJOSA-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,2-dimethylpropylhydrazine with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The oxadiazole ring can participate in substitution reactions, where one of the atoms or groups in the ring is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJAXKZCBXJOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602696
Record name 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016513-12-4
Record name 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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